2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring. Common reagents used in this step include ammonia or amines, and the reaction is often carried out under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction with trifluoromethylating agents. This step may require the use of catalysts to facilitate the reaction.
Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide
- 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSIVDINZDXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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